molecular formula C13H17NO3S B586440 (S)-Rasagilin-<sup>13</sup>C<sub>3</sub> Mesylat CAS No. 1391068-00-0

(S)-Rasagilin-13C3 Mesylat

Katalognummer: B586440
CAS-Nummer: 1391068-00-0
Molekulargewicht: 270.32
InChI-Schlüssel: JDBJJCWRXSVHOQ-AJPOOADWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Rasagiline-13C3 Mesylate is a labeled version of Rasagiline Mesylate, where three carbon atoms are replaced with the isotope carbon-13. Rasagiline Mesylate is a highly potent, selective, irreversible, second-generation monoamine oxidase inhibitor with selectivity for type B of the enzyme (MAO-B). It is primarily used for the treatment of idiopathic Parkinson’s disease .

Wissenschaftliche Forschungsanwendungen

(S)-Rasagiline-13C3 Mesylate has a wide range of applications in scientific research:

    Chemistry: Used as a labeled compound in studies involving metabolic pathways and reaction mechanisms.

    Biology: Helps in tracing biochemical pathways and understanding enzyme interactions.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and distribution.

    Industry: Employed in the development of diagnostic tools and therapeutic agents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Rasagiline-13C3 Mesylate involves the incorporation of carbon-13 labeled precursors into the synthetic pathway of Rasagiline Mesylate. The general synthetic route includes the following steps:

    Formation of the Indanone Intermediate: The synthesis begins with the preparation of 1-indanone, which is then subjected to a series of reactions to introduce the carbon-13 labeled atoms.

    Alkylation: The indanone intermediate undergoes alkylation with propargylamine to form the corresponding propargylamine derivative.

    Mesylation: The final step involves the mesylation of the propargylamine derivative to yield (S)-Rasagiline-13C3 Mesylate.

Industrial Production Methods: Industrial production of (S)-Rasagiline-13C3 Mesylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as thin film hydration and modified spraying techniques have been explored for the preparation of Rasagiline Mesylate .

Analyse Chemischer Reaktionen

Types of Reactions: (S)-Rasagiline-13C3 Mesylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced amine form.

    Substitution: The mesylate group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products:

Wirkmechanismus

(S)-Rasagiline-13C3 Mesylate exerts its effects by selectively inhibiting the monoamine oxidase B enzyme. This inhibition increases the levels of dopamine in the brain, which helps alleviate the symptoms of Parkinson’s disease. The compound binds irreversibly to the enzyme, leading to long-lasting effects. The molecular targets include the active site of monoamine oxidase B, and the pathways involved are primarily related to dopamine metabolism .

Vergleich Mit ähnlichen Verbindungen

    Selegiline: Another monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.

    Safinamide: A reversible inhibitor of monoamine oxidase B with additional glutamate release inhibition properties.

Comparison:

Biologische Aktivität

(S)-Rasagiline-13C3 mesylate is a stable isotope-labeled form of rasagiline, a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B). This compound has garnered attention for its neuroprotective properties and therapeutic potential in treating Parkinson's disease (PD). This article reviews the biological activity of (S)-Rasagiline-13C3 mesylate, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Rasagiline acts by inhibiting MAO-B, an enzyme responsible for the oxidative metabolism of dopamine in the brain. This inhibition leads to increased levels of dopamine, which is crucial for motor control and is often deficient in PD patients. Rasagiline is noted for its selectivity, being approximately 60 to 65 times more potent against MAO-B than MAO-A, which minimizes potential side effects associated with broader MAO inhibition .

Neuroprotective Effects

Numerous studies have demonstrated the neuroprotective effects of rasagiline. In vitro studies show that it protects dopaminergic neurons from various neurotoxins, including MPTP and 6-hydroxydopamine. In vivo studies further corroborate these findings, indicating that rasagiline administration can reduce neuronal loss and improve motor function in animal models .

Pharmacokinetics

The pharmacokinetic profile of (S)-Rasagiline-13C3 mesylate has been characterized through various studies. Key pharmacokinetic parameters include:

ParameterValue
Half-lifeApproximately 1.34 hours
Time to Maximum Concentration (Tmax)0.5 hours
Volume of Distribution182 L
Clearance994.3 L/hour

These parameters indicate that rasagiline is rapidly absorbed and has a relatively short half-life, necessitating careful dosing in clinical settings .

Case Studies

  • Efficacy in Parkinson's Disease : A multicenter study involving 70 patients demonstrated that rasagiline significantly improved motor function as measured by the Unified Parkinson's Disease Rating Scale (UPDRS). Patients receiving rasagiline showed a 23% reduction in UPDRS scores compared to an 8.5% reduction in the placebo group .
  • Long-term Effects : Another study indicated that the beneficial effects of rasagiline persisted even six weeks after discontinuation, suggesting long-term neuroprotective benefits .

Comparative Studies

Comparative studies between rasagiline and other MAO-B inhibitors like selegiline show that rasagiline exhibits greater potency and neuroprotective capabilities. For instance, rasagiline has been shown to provide better outcomes in animal models of PD when compared to selegiline, particularly regarding motor function recovery and neuronal survival .

Eigenschaften

IUPAC Name

methanesulfonic acid;(1S)-N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m0./s1/i1+1,2+1,9+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBJJCWRXSVHOQ-AJPOOADWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.[13CH]#[13C][13CH2]N[C@H]1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.